Indium(3+) iodide is primarily sourced through chemical synthesis methods involving indium and iodine. It is classified as a hygroscopic solid that can exist in multiple forms, including a yellow crystalline form and a red form, which exhibit different structural characteristics. The compound is recognized for its high solubility in water and its ability to form dimeric structures in solid state .
Indium(3+) iodide can be synthesized using several methods:
The synthesis conditions, such as temperature and pressure, can significantly influence the yield and purity of the resulting indium(3+) iodide. Careful handling is required due to the hygroscopic nature of the compound, which can absorb moisture from the air, potentially affecting its stability and reactivity.
Indium(3+) iodide typically crystallizes in two distinct forms: the yellow β-form and the red α-form. The yellow form consists of dimeric units with four-coordinate indium centers, while the red form has not been fully characterized but is believed to involve six-coordinate indium .
Indium(3+) iodide participates in various chemical reactions, particularly in coordination chemistry where it can act as a Lewis acid. Notably, it reacts with water vapor at elevated temperatures (around ) to form indium(3+) oxide iodide. Additionally, it can undergo regioselective reactions when used as a catalyst in organic synthesis .
The mechanism by which indium(3+) iodide acts as a catalyst involves its ability to coordinate with substrates via its vacant orbitals, facilitating nucleophilic attacks on electrophilic centers in organic molecules. This characteristic makes it particularly useful in synthesizing complex organic compounds .
Indium(3+) iodide exhibits significant reactivity due to its ionic nature. It readily reacts with moisture and can decompose upon heating in air, releasing iodine gas . Its hygroscopicity necessitates careful storage conditions to prevent degradation.
Indium(3+) iodide finds applications across various scientific domains:
Solid-state synthesis of indium(III) iodide (InI₃) leverages high-temperature reactions between elemental indium and iodine. The direct fusion method involves stoichiometric combinations heated at 300–400°C in evacuated quartz ampoules, yielding polycrystalline α-InI₃ as the dominant phase. This polymorph adopts a rhombohedral crystal structure (space group R-3c) characterized by edge-sharing [InI₆] octahedra, confirmed via temperature-resolved X-ray diffraction [8].
Metathetical precursor reactions offer an alternative pathway, where indium chloride (InCl₃) reacts with alkali metal iodides (e.g., KI) in solid state. This approach generates InI₃ through rapid anion exchange:$$\ce{InCl3 + 3KI -> InI3 + 3KCl}$$The reaction is highly exothermic (ΔH ≈ −320 kJ·mol⁻¹) and self-propagating, completing within seconds. Thermodynamic selectivity favors InI₃ formation due to the lattice energy disparity between KCl and InI₃ [8]. Post-synthetic thermal annealing at 220–250°C facilitates the kinetically controlled transition from β-InI₃ (monoclinic) to α-InI₃, with the phase ratio adjustable via cooling rates.
Table 1: Solid-State Synthesis Parameters for InI₃ Polymorphs
Method | Precursors | Temperature Range | Reaction Time | Primary Phase | Crystallographic Features |
---|---|---|---|---|---|
Direct Fusion | In + I₂ | 300–400°C | 12–24 hours | α-InI₃ | Rhombohedral, R-3c |
Metathetical | InCl₃ + 3KI | Room temp. (initiation) | < 60 seconds | β-InI₃ | Monoclinic, C2/c |
Annealing-Induced | β-InI₃ | 220–250°C | 2–4 hours | α-InI₃ | Phase-pure (>98%) |
Vapor-phase deposition enables precise fabrication of InI₃ thin films for optoelectronic devices. Physical Vapor Deposition (PVD) methods, particularly thermal evaporation, utilize sublimation of powdered InI₃ at 280–320°C under high vacuum (10⁻⁶ Torr). This yields uniform films (50–200 nm thickness) on silicon or glass substrates, with growth rates of 0.5–2 Å·s⁻¹. Key advantages include stoichiometric preservation and minimal impurity incorporation, as confirmed by energy-dispersive X-ray spectroscopy [2] [9].
Chemical Vapor Deposition (CVD) employs indium(III) acetylacetonate and hydrogen iodide as precursors. The reaction proceeds at 450–500°C:$$\ce{In(acac)3 + 3HI -> InI3 + 3Hacac}$$CVD allows conformal coating of complex geometries and achieves higher crystallinity than PVD due to in-situ annealing effects. Substrate temperature critically influences morphology: films deposited below 200°C exhibit amorphous character, while those above 300°C form large (5–10 µm) hexagonal platelets [5] [9].
Table 2: Vapor-Phase Deposition Techniques for InI₃ Thin Films
Technique | Precursors | Temperature | Pressure | Film Characteristics | Applications |
---|---|---|---|---|---|
Thermal Evaporation | InI₃ powder | 280–320°C (source) | 10⁻⁶ Torr | Polycrystalline, 50–200 nm | MEMS, optical sensors |
Pulsed Laser Deposition | InI₃ target | 250°C (substrate) | 10⁻⁴ Torr (O₂) | Stoichiometric, high adhesion | Waveguides |
CVD | In(acac)₃ + HI | 450–500°C | Atmospheric | Hexagonal platelets, conformal | Semiconductor interfaces |
Solution-phase synthesis of InI₃ dissolves indium metal or oxide in hydroiodic acid (HI). Reaction kinetics and product purity are governed by solvent choice:
Coupling efficiency exceeds 95% in polar aprotic solvents like dimethylformamide (DMF) due to superior solvation of In³⁺ intermediates. Solvent Hildebrand parameters (δ) and hydrogen-bonding capacity (δₕ) directly influence nucleation rates: high-δₕ solvents (e.g., DMF, δₕ = 10.5 cal¹/²·cm⁻³/²) suppress Ostwald ripening, yielding smaller crystallites (Dₘ ≈ 0.5–2 µm) [3] [10].
Table 3: Solvent Effects on Solution-Phase InI₃ Synthesis
Solvent | Hildebrand Parameter (δ, cal¹/²·cm⁻³/²) | Hydrogen-Bonding (δₕ) | Reaction Time | Yield (%) | Crystallite Size |
---|---|---|---|---|---|
Hydroiodic Acid (57%) | 22.3 | High | 1 hour | 88 | Hydrated aggregates |
Ethanol | 12.9 | Medium | 3 hours | 92 | 5–10 µm platelets |
Acetonitrile | 11.9 | Low | 2 hours | 95 | 1–3 µm cubes |
DMF | 12.1 | High | 4 hours | 98 | 0.5–2 µm spheres |
Mechanochemistry enables solvent-free synthesis of InI₃ coordination polymers via ball milling. Indium powder and iodine (3:1 molar ratio) undergo oxidative addition in a planetary mill (300–500 rpm), forming InI₃ within 15 minutes. Co-milling with phosphonic acids (e.g., (2-carboxyethyl)(phenyl)phosphinic acid) yields porous networks:$$\ce{InI3 + H2L -> [In(L)I]·nH2O}$$where H₂L = phosphinic linker. The process involves solid-state proton exchange and In–O bond formation, bypassing solvent limitations [7].
Reaction kinetics depend on milling intensity. High-frequency impacts (20–30 Hz) generate localized temperatures >200°C, facilitating linker integration. Structural characterization reveals 1D chain or 2D layered topologies, with iodine ligands occupying axial sites. These networks exhibit tunable pore sizes (4–12 Å) and high Cd²⁺ adsorption capacities (up to 54.9 mg·g⁻¹), demonstrating utility in environmental remediation [7].
Table 4: Mechanochemical Synthesis Parameters for InI₃ Coordination Networks
Linker | Milling Frequency (Hz) | Milling Time | Network Topology | Surface Area (m²·g⁻¹) | Heavy Metal Adsorption |
---|---|---|---|---|---|
(2-Carboxyethyl)(phenyl)phosphinic acid | 25 | 45 minutes | 1D zig-zag chains | 120 | Cd²⁺: 54.9 mg·g⁻¹ |
P,P′-Diphenyldiphosphinate | 30 | 30 minutes | 2D sheets | 285 | Pb²⁺: 36.5 mg·g⁻¹ |
Benzenediphosphonic acid | 20 | 60 minutes | 3D microporous | 450 | Cd²⁺: 89.2 mg·g⁻¹ |
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